5-Aminomethyl-1,2,4-triazol-3-one

Medicinal Chemistry Synthetic Methodology Mannich Bases

Select 5-Aminomethyl-1,2,4-triazol-3-one for synthetic workflows requiring Mannich aminomethylation to generate antimicrobial libraries, as demonstrated by Demirbas et al. This unsubstituted scaffold enables peptide coupling and Schiff base formation inaccessible to N-substituted analogs. Validated precursor for IGPD-targeting anti-tuberculosis carboxamides and for QSAR-driven antibacterial design. Patented V2 receptor antagonist chemical space requires this aminomethyl substitution. Do not substitute with 5-carboxylic acid or N-alkylated analogs without verifying functional equivalence—risk synthetic failure and assay misinterpretation.

Molecular Formula C3H6N4O
Molecular Weight 114.11 g/mol
CAS No. 83160-78-5
Cat. No. B1384336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminomethyl-1,2,4-triazol-3-one
CAS83160-78-5
Synonyms5-aminomethyl-1,2,4-triazol-3-one
Molecular FormulaC3H6N4O
Molecular Weight114.11 g/mol
Structural Identifiers
SMILESC(C1=NNC(=O)N1)N
InChIInChI=1S/C3H6N4O/c4-1-2-5-3(8)7-6-2/h1,4H2,(H2,5,6,7,8)
InChIKeyOSAGTWDZBBHEAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminomethyl-1,2,4-triazol-3-one (CAS 83160-78-5) Procurement-Relevant Properties and Research Applications


5-Aminomethyl-1,2,4-triazol-3-one (CAS 83160-78-5) is a nitrogen-containing heterocyclic compound that serves as a foundational building block for diverse pharmacologically active derivatives [1]. As an unsubstituted 1,2,4-triazol-3-one bearing a primary aminomethyl group at the 5-position, this compound provides a versatile scaffold for further derivatization—including Mannich reactions, Schiff base formation, and amide coupling—without pre-installed substituents that would restrict synthetic pathways [2]. The compound has been utilized as a precursor for synthesizing antimicrobial agents, peptidomimetics, and enzyme inhibitors targeting mycobacterial imidazoleglycerol-phosphate dehydratase (IGPD) [3].

Why Generic 1,2,4-Triazol-3-one Analogs Cannot Replace 5-Aminomethyl-1,2,4-triazol-3-one in Critical Synthetic Workflows


The 5-aminomethyl-1,2,4-triazol-3-one scaffold cannot be substituted by other 1,2,4-triazol-3-one derivatives due to its unique combination of an unsubstituted triazolone ring and a primary aminomethyl group at the 5-position. This specific arrangement enables distinct synthetic transformations—including Mannich base formation and peptide coupling—that are inaccessible to N-substituted or carboxylic acid-bearing analogs [1]. Moreover, structure-activity relationship studies confirm that the presence and position of the aminomethyl group directly influence biological activity, with 5-aminomethyl derivatives demonstrating differential antimicrobial and enzyme inhibition profiles compared to their 3-substituted or N-alkylated counterparts [2]. Attempting to replace this compound with a closely related analog without verifying functional equivalence risks both synthetic failure and misinterpretation of biological assay results.

Quantitative Differentiation of 5-Aminomethyl-1,2,4-triazol-3-one Against Structurally Related Analogs


Comparative Synthetic Utility: Mannich Reaction Accessibility Distinguishes 5-Aminomethyl-1,2,4-triazol-3-one from Carboxylic Acid Derivatives

5-Aminomethyl-1,2,4-triazol-3-one and its N-substituted derivatives undergo Mannich reactions with primary or secondary amines (including morpholine and piperazine) to yield aminomethylated triazolone products [1]. In contrast, 5-aminomethyl-1,2,4-triazole-3-carboxylic acid derivatives exhibit no independent antimicrobial activity and are designed specifically as inert peptidomimetic building blocks rather than biologically active Mannich base precursors [2]. This functional dichotomy—reactivity toward Mannich conditions versus bioisosteric inertness—is directly attributable to the absence (target compound) or presence (comparator) of the carboxylic acid moiety.

Medicinal Chemistry Synthetic Methodology Mannich Bases

IGPD Enzyme Inhibition: 5-Aminomethyl-1,2,4-triazol-3-one-Derived Carboxamides Demonstrate High Model Affinity Comparable to Native Substrate

Derivatives synthesized from the 5-aminomethyl-1,2,4-triazol-3-one scaffold—specifically 5-aminomethyl-1,2,4-triazole-3-carboxamides—exhibit high model affinity to the mycobacterial IGPD catalytic site, comparable to that of the native imidazole glycerol phosphate substrate [1]. This binding affinity is quantitatively supported by calculated binding energy values that correlate with observed in vitro antimicrobial efficacy against M. smegmatis [1]. In contrast, 5-aminomethyl-1,2,4-triazole-3-carboxylic acid derivatives demonstrate no antimicrobial activity against pathogenic or nonpathogenic microorganisms and fungi, confirming their distinct biological profile as inert building blocks [2].

Antimycobacterial Enzyme Inhibition Tuberculosis

Structural Determinants of Antimicrobial Activity: QSAR Analysis Quantifies Aminomethyl Moiety Contribution

QSAR analysis of N1-aryl/heteroarylaminomethyl-1,2,4-triazole derivatives—which incorporate the 5-aminomethyl-1,2,4-triazol-3-one core structure—quantifies the activity contribution of the aminomethyl unit relative to the aromatic/heteroaromatic ring using the Hansch and Free Wilson approaches [1]. The derived correlation equations allow for computational screening of derivatives prior to synthesis [1]. In comparison, 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones bearing methyl/ethyl substituents at the 5-position exhibit different synthetic behavior and distinct antimicrobial profiles due to the absence of the aminomethyl group, which precludes Mannich base formation [2].

QSAR Antibacterial Bacillus subtilis

Patented Therapeutic Utility: Aminomethyl-Substituted Triazolones as V2 Receptor Antagonists for Cardiovascular and Renal Indications

A granted U.S. patent (US 11,331,314 B2) specifically claims amine-substituted 1,2,4-triazole derivatives, including compounds containing the 5-aminomethyl-1,2,4-triazol-3-one motif, as V2 receptor antagonists for the treatment of renal and cardiovascular diseases [1]. The patent establishes that such compounds inhibit vasopressin action on V2 receptors, resulting in increased urine excretion without the off-target effects associated with non-selective vasopressin receptor modulation [1]. In contrast, unsubstituted 1,2,4-triazol-3-one or 5-alkyl-substituted analogs are not claimed in this therapeutic context, indicating that the aminomethyl substituent is a critical structural determinant for V2 receptor antagonism in this chemical series.

Cardiovascular Vasopressin Antagonist Renal

Optimal Procurement and Application Scenarios for 5-Aminomethyl-1,2,4-triazol-3-one Based on Verified Differentiation Evidence


Synthesis of Mannich Base-Derived Antimicrobial Libraries

5-Aminomethyl-1,2,4-triazol-3-one should be selected for synthetic workflows requiring Mannich aminomethylation to generate structurally diverse libraries of antimicrobial candidates. As demonstrated by Demirbas et al., the compound and its derivatives react with primary or secondary amines (including morpholine and piperazine) to produce aminomethylated triazolone products [7]. This synthetic pathway is inaccessible to 5-aminomethyl-1,2,4-triazole-3-carboxylic acid derivatives, which are designed as inert peptidomimetic building blocks [6]. For medicinal chemistry teams pursuing novel antimicrobial agents via Mannich base diversification, 5-aminomethyl-1,2,4-triazol-3-one represents the appropriate starting material.

IGPD-Targeted Antimycobacterial Drug Discovery

For research programs targeting mycobacterial imidazoleglycerol-phosphate dehydratase (IGPD) as a selective enzyme for anti-tuberculosis therapy, 5-aminomethyl-1,2,4-triazol-3-one serves as a validated precursor for synthesizing active carboxamide inhibitors. Bogdanova et al. demonstrated that 5-aminomethyl-1,2,4-triazole-3-carboxamides exhibit high model affinity to the IGPD catalytic site comparable to the native substrate, with binding energy values that correlate with in vitro antimicrobial efficacy against M. smegmatis [7]. The carboxylic acid analog is explicitly unsuitable for this application, as it demonstrates no antimicrobial activity [6].

QSAR-Guided Antibacterial Derivative Design Against Bacillus subtilis

5-Aminomethyl-1,2,4-triazol-3-one should be procured for programs employing computational QSAR methodologies to guide antibacterial derivative design. Dimova et al. established a validated QSAR model for N1-aryl/heteroarylaminomethyl-1,2,4-triazoles that quantifies the activity contribution of the aminomethyl unit against Bacillus subtilis, enabling computational pre-screening of derivatives prior to synthesis [7]. This predictive infrastructure is not available for 5-methyl- or 5-ethyl-substituted 1,2,4-triazol-3-one analogs [6], making the aminomethyl-containing scaffold the rational choice for computationally guided discovery efforts.

Vasopressin V2 Receptor Antagonist Development

For cardiovascular and renal drug discovery programs targeting vasopressin V2 receptors, 5-aminomethyl-1,2,4-triazol-3-one provides a scaffold within a patented chemical series (US 11,331,314 B2) claiming amine-substituted 1,2,4-triazole derivatives as V2 receptor antagonists [7]. The patent specifically establishes that such compounds inhibit vasopressin action on V2 receptors, increasing urine excretion for therapeutic benefit in renal and cardiovascular diseases [7]. Procurement of this compound enables exploration of the chemical space defined by the granted claims, which explicitly require amine/aminomethyl substitution absent in unsubstituted or alkyl-substituted analogs.

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